molecular formula C13H14O2 B7868772 (3,5-Dimethylphenyl)(furan-2-yl)methanol

(3,5-Dimethylphenyl)(furan-2-yl)methanol

Cat. No.: B7868772
M. Wt: 202.25 g/mol
InChI Key: GUVQNDNOXWWUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylphenyl)(furan-2-yl)methanol is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3,5-Dimethylphenyl)(furan-2-yl)methanol , also known as a furan-derived phenolic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14OC_{12}H_{14}O. The structure features a furan ring substituted with a 3,5-dimethylphenyl group and a hydroxymethyl group. This unique arrangement is believed to contribute to its diverse biological activities.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that related furan derivatives showed enhanced radical scavenging activity, suggesting that this compound may also possess this capability .

2. Anticancer Potential

Several studies have explored the anticancer potential of furan derivatives. For example, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies reported that these compounds can induce cytotoxic effects on breast and colon cancer cells .

3. Anti-inflammatory Effects

Inflammation is a significant factor in many chronic diseases. Preliminary data suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity aligns with findings from similar phenolic compounds that have demonstrated the ability to modulate inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its antioxidant properties may stem from its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. Furthermore, the presence of the hydroxymethyl group may enhance its interaction with biological targets involved in cancer and inflammation pathways.

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various furan derivatives, this compound was evaluated alongside other compounds. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound found that it inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlights the potential for developing this compound into a therapeutic agent for breast cancer treatment .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial.

Compound NameMolecular FormulaBiological ActivityUnique Features
(3-Chlorophenyl)(furan-2-yl)methanolC11H9ClO2Anti-inflammatorySingle chlorine substitution
(4-(3,4-Dichlorophenyl)furan-2-yl)methanolC11H8Cl2O2AnticancerDifferent position of chlorine substitution
(3-(3,5-Dimethylphenyl)furan-2-yl)methanolC12H14O2AntioxidantPresence of methyl groups enhancing stability

This table illustrates how structural variations influence biological activity and highlights the potential for further exploration of these compounds in medicinal chemistry.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQNDNOXWWUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.